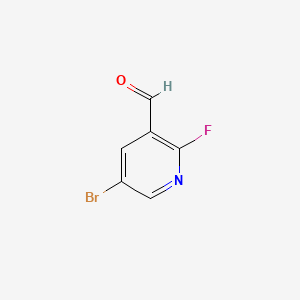

5-Bromo-2-fluoropyridine-3-carboxaldéhyde

Vue d'ensemble

Description

5-Bromo-2-fluoropyridine-3-carboxaldehyde: is a chemical compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms at the 5th and 2nd positions, respectively, and a formyl group at the 3rd position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Intermediate in the preparation of heterocyclic compounds.

Biology and Medicine:

- Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties .

Industry:

Mécanisme D'action

Target of Action

It is known that pyridine derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry as intermediates .

Mode of Action

It’s known that the aldehyde group in the structure can undergo oxidation to form a carboxylic acid group or reduction to form a hydroxyl group . The bromine atom at the 5-position can undergo Suzuki coupling to generate arylated products .

Biochemical Pathways

It’s known that fluoropyridines can undergo various transformations in organic synthesis .

Result of Action

It’s known that the compound is used as an intermediate in organic synthesis and medicinal chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoropyridine-3-carboxaldehyde. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Lithiation and Formylation: One common method involves the lithiation of 5-bromo-2-fluoropyridine followed by formylation. The reaction typically uses n-butyllithium as the base and dimethylformamide as the formylating agent.

Industrial Production Methods: Industrial production of 5-bromo-2-fluoropyridine-3-carboxaldehyde often involves large-scale lithiation and formylation processes, optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-fluoropyridine-3-carboxaldehyde can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

Oxidation Products: 5-Bromo-2-fluoropyridine-3-carboxylic acid.

Reduction Products: 5-Bromo-2-fluoropyridine-3-methanol.

Comparaison Avec Des Composés Similaires

5-Bromo-2-fluoropyridine: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.

5-Bromo-3-fluoropyridine-2-carbonitrile: Contains a cyano group instead of a formyl group, leading to different reactivity and applications.

5-Bromo-2-chloro-3-fluoropyridine: Similar structure but with a chlorine atom, affecting its chemical properties and reactivity.

Uniqueness: 5-Bromo-2-fluoropyridine-3-carboxaldehyde is unique due to the combination of bromine, fluorine, and formyl functional groups, which provide a versatile platform for various chemical transformations and applications in different fields .

Activité Biologique

5-Bromo-2-fluoropyridine-3-carboxaldehyde (CAS Number: 875781-15-0) is a halogenated pyridine derivative characterized by the presence of both bromine and fluorine atoms, along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Molecular Formula : C₆H₃BrFNO

- Molecular Weight : 203.998 g/mol

- IUPAC Name : 5-bromo-2-fluoropyridine-3-carbaldehyde

- PubChem CID : 45480192

Enzyme Inhibition

One of the primary biological activities associated with 5-bromo-2-fluoropyridine-3-carboxaldehyde is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of various drugs, and its inhibition can lead to significant drug-drug interactions. The compound's ability to modulate CYP1A2 activity suggests potential applications in pharmacology, particularly in optimizing therapeutic regimens involving co-administered medications that are substrates of this enzyme .

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine substituents in the pyridine ring significantly influences the compound's biological activity. The presence of these halogens can enhance lipophilicity and alter electronic properties, which may affect binding affinity to biological targets. Understanding the SAR is crucial for designing derivatives with improved efficacy and selectivity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | C₆H₃BrFNO | Contains both bromine and fluorine |

| 3-Fluoropyridine | C₅H₄FN | Lacks bromine; simpler structure |

| 6-Chloro-3-fluoropyridine | C₆H₄ClF | Chlorine instead of bromine |

| 4-Bromo-3-fluoropyridine | C₆H₄BrF | Bromination at the para position |

Study on CYP1A2 Inhibition

A study conducted by researchers at a leading pharmaceutical institute investigated the inhibitory effect of various pyridine derivatives on CYP1A2. The findings revealed that 5-bromo-2-fluoropyridine-3-carboxaldehyde exhibited a significant inhibitory effect, with an IC50 value indicating a potent interaction with the enzyme. This underscores its potential utility in drug development aimed at modulating metabolic pathways.

Antifungal Activity Assessment

In a comparative study evaluating the antifungal properties of halogenated pyridines, 5-bromo-2-fluoropyridine-3-carboxaldehyde was tested against common fungal strains. Results indicated moderate antifungal activity, suggesting that modifications to its structure could enhance efficacy against resistant strains. Further exploration into its mechanism of action is warranted to elucidate its potential as an antifungal agent .

Propriétés

IUPAC Name |

5-bromo-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYVOGAJRCBWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670233 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-15-0 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.